N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O3S2/c17-9-4-2-1-3-8(9)13(25)21-11-12(18)22-16(23-14(11)26)28-7-10(24)20-15-19-5-6-27-15/h1-6H,7H2,(H,21,25)(H,19,20,24)(H3,18,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAGPPDRNTJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction with a thioamide.
Fluorobenzamide Attachment: The final step involves coupling the fluorobenzamide group to the pyrimidine-thiazole intermediate using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The fluorobenzamide group suggests potential for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
Pharmaceutical applications could include its use as a lead compound for drug development, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and bioactivity profiles. Below is a detailed comparison:
Pyrimidinone-Thiazole Hybrids
- Compound 20 (from ): Structure: 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide. Key Differences: Replaces the 2-fluorobenzamide with a trifluoromethylbenzothiazole group. Incorporates a 4-methoxybenzyl substituent on the pyrimidinone ring. Bioactivity: Exhibits CK1 kinase inhibition; the trifluoromethyl group enhances lipophilicity and target binding .
- The absence of a 4-methoxybenzyl group may decrease off-target interactions .
Thiadiazole and Thioether Derivatives
- Compound 4c (from ): Structure: Ethyl 6-oxo-6-(5-(2-oxo-2-(pyridin-2-ylamino)ethylthio)-1,3,4-thiadiazol-2-ylamino)hexanoate. Key Differences: Replaces the pyrimidinone core with a thiadiazole ring. Contains a pyridin-2-ylamino group and an ester moiety. Bioactivity: Demonstrates moderate antimicrobial activity; the ester group may confer metabolic instability .
- The 2-fluorobenzamide group provides better hydrolytic stability compared to the ester in 4c .
Benzamide Variants
- Compound 923112-79-2 (from ): Structure: N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide. Key Differences: Chromen-4-one core instead of pyrimidinone. 2-Methoxybenzamide substituent. Bioactivity: Likely targets oxidative stress pathways; the methoxy group may reduce potency compared to fluorine due to lower electronegativity .
- Target Compound: The pyrimidinone-thiazole framework may offer broader kinase inhibition than chromenone-based analogs. Fluorine’s electron-withdrawing effect enhances binding affinity compared to methoxy .
Structural and Functional Analysis Table
Key Research Findings
- Electron-Withdrawing Groups : Fluorine in the target compound improves binding affinity and metabolic stability compared to methoxy or methyl groups in analogs .
- Core Flexibility: Pyrimidinone-thiazole hybrids exhibit superior target specificity over thiadiazole or chromenone derivatives due to structural rigidity .
- Bioactivity Trade-offs : While trifluoromethyl groups (e.g., Compound 20) enhance potency, they may reduce solubility, highlighting the target compound’s balanced design .
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 420.4 g/mol. Its structure features a thiazole ring and a dihydropyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 888425-10-3 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been highlighted for their efficiency in generating complex molecules with diverse biological activities. The incorporation of thiazole and pyrimidine derivatives is common in the synthesis process, enhancing the compound's pharmacological profile .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising antibacterial and antifungal activities. The biological evaluation of related compounds suggests that this compound may also possess similar activities.
- Antibacterial Activity : Compounds within this class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, derivatives with unsubstituted phenyl groups showed high activity levels comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound's potential antifungal properties were highlighted in studies where thiazole-pyrimidine derivatives showed superior activity against fungi such as Aspergillus niger and Candida albicans compared to established antifungal agents .
Anticancer Activity
Pyrimidine derivatives are extensively studied for their anticancer properties. The presence of the thiazole moiety in the compound may enhance its ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole and pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A study reported that specific pyrimidinone derivatives exhibited potent antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting that modifications in the structure could enhance efficacy against resistant strains .
- Anticancer Mechanisms : Another investigation into thiazolopyrimidine derivatives revealed their ability to inhibit key signaling pathways involved in cancer cell survival and proliferation, providing a rationale for their development as therapeutic agents .
- Multicomponent Reaction Efficiency : The efficiency of MCRs in synthesizing biologically active compounds was discussed in a review that highlighted how these reactions streamline the development of new pharmaceuticals by allowing rapid exploration of chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
